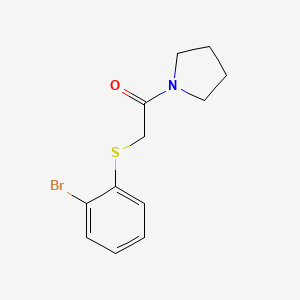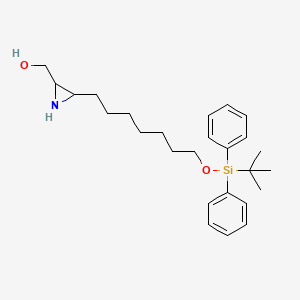
(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol is a complex organic compound characterized by the presence of an aziridine ring, a hydroxyl group, and a tert-butyldiphenylsilyl ether moiety. This compound is primarily used in scientific research and chemical synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the aziridine ring and the introduction of the tert-butyldiphenylsilyl ether group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: The tert-butyldiphenylsilyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC, DMSO), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while reduction of the aziridine ring produces amines.
Wissenschaftliche Forschungsanwendungen
(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used as an intermediate in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and proteins. The aziridine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyldiphenylsilyl ether group provides stability and enhances the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)oxetan-2-yl)methanol
- (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)epoxide-2-yl)methanol
Uniqueness
Compared to similar compounds, (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol is unique due to the presence of the aziridine ring, which imparts distinct reactivity and biological activity. The tert-butyldiphenylsilyl ether group also enhances its stability and solubility, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C26H39NO2Si |
|---|---|
Molekulargewicht |
425.7 g/mol |
IUPAC-Name |
[3-[7-[tert-butyl(diphenyl)silyl]oxyheptyl]aziridin-2-yl]methanol |
InChI |
InChI=1S/C26H39NO2Si/c1-26(2,3)30(22-15-9-7-10-16-22,23-17-11-8-12-18-23)29-20-14-6-4-5-13-19-24-25(21-28)27-24/h7-12,15-18,24-25,27-28H,4-6,13-14,19-21H2,1-3H3 |
InChI-Schlüssel |
BGUXLCIDVLNRLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCC3C(N3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


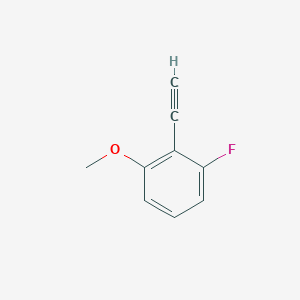

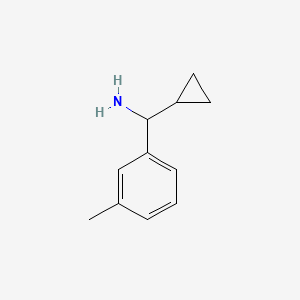
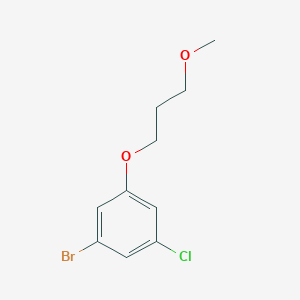




![1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene](/img/structure/B15090136.png)

![2-yl)ethyl]-1-naphthalenyl Ester](/img/structure/B15090144.png)
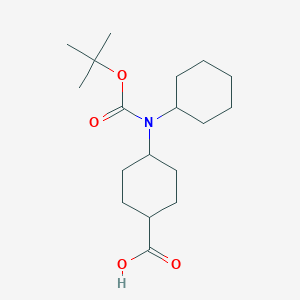
![disodium;6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate](/img/structure/B15090170.png)
